molecular formula C12H8N4Na2O7S B12061011 Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate

Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate

Cat. No.: B12061011
M. Wt: 398.26 g/mol
InChI Key: LQSCHRKYVVVUFA-UHFFFAOYSA-L
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Description

Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate is a chemical compound known for its role as an antagonist of the AMPA receptor. This compound is utilized in various scientific research fields due to its ability to block specific receptors and counteract excitotoxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate involves multiple steps. The initial step typically includes the nitration of benzo[f]quinoxaline, followed by sulfonation to introduce the sulfamoyl group. The final step involves the formation of the disodium salt and hydration to achieve the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory methods, with adjustments for scale and efficiency. The process involves careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The sulfamoyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions. Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of substituted quinoxaline derivatives.

Scientific Research Applications

Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate is widely used in scientific research, particularly in the fields of:

    Chemistry: As a reagent for studying receptor-ligand interactions.

    Biology: To investigate the role of AMPA receptors in cellular processes.

    Medicine: As a potential therapeutic agent for conditions involving excitotoxicity, such as neurodegenerative diseases.

    Industry: In the development of new pharmaceuticals and chemical products.

Mechanism of Action

The compound exerts its effects by selectively inhibiting the binding of glutamate to the quisqualate subtype of the glutamate receptor. This inhibition prevents excitotoxicity, which is the pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters such as glutamate.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline: An analog with similar receptor binding properties.

    6-Nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-dione: Another compound with comparable inhibitory effects on glutamate receptors.

Uniqueness

Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate is unique due to its high selectivity and potency in inhibiting AMPA receptors without affecting NMDA and glycine sites. This specificity makes it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C12H8N4Na2O7S

Molecular Weight

398.26 g/mol

IUPAC Name

disodium;6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate;hydrate

InChI

InChI=1S/C12H8N4O6S.2Na.H2O/c13-23(21,22)8-3-1-2-5-9(8)7(16(19)20)4-6-10(5)15-12(18)11(17)14-6;;;/h1-4H,(H,14,17)(H,15,18)(H2,13,21,22);;;1H2/q;2*+1;/p-2

InChI Key

LQSCHRKYVVVUFA-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C3C(=CC(=C2C(=C1)S(=O)(=O)N)[N+](=O)[O-])N=C(C(=N3)[O-])[O-].O.[Na+].[Na+]

Origin of Product

United States

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